molecular formula C16H24Cl2N2 B2838324 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride CAS No. 2060060-43-5

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride

Cat. No.: B2838324
CAS No.: 2060060-43-5
M. Wt: 315.28
InChI Key: XRZXHCCDOBFAJX-UHFFFAOYSA-N
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Description

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride is a complex organic compound with the molecular formula C16H22N2.2ClH. It is known for its unique tricyclic structure, which includes a benzyl group and two nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride typically involves multiple steps, including the formation of the tricyclic core and the introduction of the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target .

Comparison with Similar Compounds

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of the benzyl group, which confer distinct chemical reactivity and biological activity .

Biological Activity

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 2059988-19-9

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • PDE Inhibition : Some derivatives show potential as phosphodiesterase (PDE) inhibitors, which can enhance cAMP levels in cells. This mechanism is crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation .
  • Antimicrobial Activity : Compounds in this class have been evaluated for their antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential role in treating bacterial infections .
  • Anticancer Properties : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the following table:

Activity TypeTarget Organism/Cell TypeIC50/Activity LevelReference
PDE4B InhibitionHuman cell linesSignificant increase in cAMP at 30 μM
AntimicrobialPseudomonas aeruginosaEffective at 0.88 μg/mm²
AnticancerOvarian cancer xenograftsTumor growth suppression of 100%

Case Studies

Several case studies have highlighted the therapeutic potential of compounds within this chemical class:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline derivatives against several bacterial strains. The results indicated potent efficacy against C. albicans compared to standard treatments .
  • Cancer Treatment : Research involving a derivative showed complete tumor growth suppression in ovarian cancer models in nude mice, underscoring the anticancer potential and warranting further investigation into its mechanism of action and therapeutic applications .
  • PDE Inhibition Studies : In vitro assays demonstrated that certain synthesized derivatives could significantly inhibit PDE4B activity, leading to increased intracellular cAMP levels—an important factor in various therapeutic areas including inflammation and respiratory diseases .

Properties

IUPAC Name

4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.2ClH/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18;;/h1-5,13-17H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZXHCCDOBFAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CN(CC3C1CN2)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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